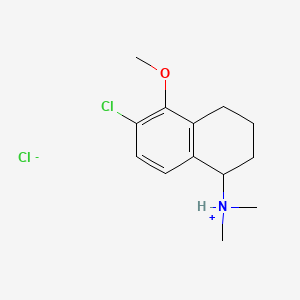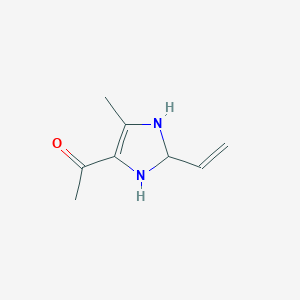
7-Fluoroheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoroheptanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, where the fluorine atom is attached to the seventh carbon of the heptanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroheptanal typically involves the fluorination of heptanal. One common method is the direct fluorination of heptanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for the efficient industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoroheptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoroheptanoic acid.
Reduction: 7-Fluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoroheptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoroheptanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
Heptanal: The non-fluorinated analog of 7-Fluoroheptanal.
7-Fluoroheptanoic acid: The oxidized form of this compound.
7-Fluoroheptanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
693-47-0 |
|---|---|
Fórmula molecular |
C7H13FO |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
7-fluoroheptanal |
InChI |
InChI=1S/C7H13FO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 |
Clave InChI |
ZKAOXODYSBGNRK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCF)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)





![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)



![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)



